molecular formula C19H16ClN3O2 B14878923 N-(4-chlorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide

N-(4-chlorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B14878923
M. Wt: 353.8 g/mol
InChI Key: OZSUIGGEOWYOOE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a chlorophenyl group, a tolyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable chlorinated aromatic compound reacts with the pyridazinone core.

    Attachment of the Tolyl Group: The tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions, using toluene derivatives and appropriate catalysts such as aluminum chloride.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydroxide, sulfuric acid, and various halogenating agents are employed.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-chlorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets involved in disease processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)acetamide
  • N-(4-chlorophenyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide
  • N-(4-bromophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide

Uniqueness

N-(4-chlorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and tolyl groups, along with the pyridazinone core, contributes to its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C19H16ClN3O2/c1-13-2-4-14(5-3-13)17-10-11-19(25)23(22-17)12-18(24)21-16-8-6-15(20)7-9-16/h2-11H,12H2,1H3,(H,21,24)

InChI Key

OZSUIGGEOWYOOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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